(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
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Description
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClNO2S and its molecular weight is 343.83. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Biological Interactions
Research on ethoxyquin, a compound structurally related to (E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one, has demonstrated its potent antioxidant activity. Ethoxyquin is employed in animal feeds to prevent lipid peroxidation due to its antioxidant properties. However, studies have also highlighted potential adverse effects on human lymphocytes, including DNA damage, which raises questions about its safety and necessitates further investigation into its biological interactions (Blaszczyk, 2006; Blaszczyk et al., 2013).
Antitumor Activity
Quinolinyl acrylate derivatives have been synthesized and evaluated for their potential antitumor effects. Specifically, these compounds have shown promising results against human prostate cancer cells in vitro and in vivo. The research suggests that these derivatives can significantly reduce cell viability, inhibit adhesion, migration, and invasion of cancer cells, and affect neoangiogenesis and matrix metalloproteinase (MMP-9) activity. This points to the multi-target efficacy of quinolinyl derivatives against cancer cells, supporting their potential therapeutic usefulness (Rodrigues et al., 2012).
Mitochondrial and Cellular Effects
Ethoxyquin has been investigated for its effects on mitochondrial respiratory chains, demonstrating an inhibitory impact on electron transport. This research provides insight into the cellular mechanisms affected by ethoxyquin and related compounds, highlighting the potential for both therapeutic applications and toxicity concerns. The inhibition of renal ATPases and oxygen uptake in renal and hepatic cells underlines the need for comprehensive studies to fully understand the implications of these interactions (Reyes et al., 1995).
Antimicrobial and Antifungal Applications
The synthesis of thiazolidinone derivatives from related quinoline compounds has shown antimicrobial and antifungal activities against various microorganisms. This research suggests that modifications to the quinoline backbone can lead to compounds with significant biological activities, potentially offering new avenues for the development of antimicrobial agents (Rana et al., 2008).
Properties
IUPAC Name |
(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-6-3-5-12-11-13(18(19)20-17(12)15)8-9-14(21)16-7-4-10-23-16/h3-11H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGBFTVZBMXJD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.